4-(2-(Dimethylamino)-2-oxoethoxy)benzene-1-sulfonyl chloride
Overview
Description
“4-(2-(Dimethylamino)-2-oxoethoxy)benzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C14H14ClN3O2S . It is used as a chromophoric label for amino acids, peptides, and proteins .
Molecular Structure Analysis
The molecular structure of “4-(2-(Dimethylamino)-2-oxoethoxy)benzene-1-sulfonyl chloride” can be represented by the SMILES string: CN©C1=CC=C(C=C1)N=NC1=CC=C(C=C1)S(Cl)(=O)=O .Physical And Chemical Properties Analysis
This compound is a crystalline powder with a red color . It is soluble in acetonitrile and DMF, and slightly soluble in acetone .Scientific Research Applications
Anticancer Properties : Some derivatives of benzene sulfonamide, related to 4-(2-(Dimethylamino)-2-oxoethoxy)benzene-1-sulfonyl chloride, have been explored for their potential as anticancer agents. Specifically, derivatives like 2-(4-methoxy benzylidene)-N-(phenylsulfonyl) hydrazine-1-carbothioamide have shown potent anticancer effects against breast carcinoma cell lines, indicating a potential application in cancer treatment and pharmaceutical research (Mohamed et al., 2022).
Synthesis of Novel Compounds : There's research into the synthesis of new compounds using derivatives of benzene-1-sulfonyl chloride. For instance, the formation of compounds like 4-(5-dimethylaminophenyl-2-oxazolyl)benzenesulfonyl halides has been studied, which are of interest due to their spectral and luminescence properties (Fedyunyaeva & Shershukov, 1993).
Antimicrobial Activity : Some novel derivatives containing a dimethylamino group and a sulfonamide moiety have been synthesized and evaluated for their antimicrobial activity. These compounds, derived from benzene sulfonamide structures, have shown interesting antimicrobial properties against various bacteria and fungi, which could be significant in the development of new antibiotics (Ghorab et al., 2017).
Analytical Chemistry Applications : Derivatives of benzene-1-sulfonyl chloride have been used as chromophoric reagents in analytical chemistry. For example, 4'-Dimethylaminoazobenzene-4-sulfonyl chloride is used to detect amino acids at picomole levels, indicating its utility in high-performance liquid chromatography for analyzing complex biological samples (Malencik et al., 1990).
Molecular Docking Studies : Computational and molecular docking studies involving benzene sulfonamide derivatives have been conducted to explore their binding interactions and potential biological activities, such as anticancer properties. These studies are crucial for understanding the molecular mechanisms of these compounds and for designing new therapeutic agents (Mohamed et al., 2022).
Safety And Hazards
“4-(2-(Dimethylamino)-2-oxoethoxy)benzene-1-sulfonyl chloride” is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .
properties
IUPAC Name |
4-[2-(dimethylamino)-2-oxoethoxy]benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S/c1-12(2)10(13)7-16-8-3-5-9(6-4-8)17(11,14)15/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPAOTSDKVMOFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=CC=C(C=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589862 | |
Record name | 4-[2-(Dimethylamino)-2-oxoethoxy]benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(Dimethylamino)-2-oxoethoxy)benzene-1-sulfonyl chloride | |
CAS RN |
944888-09-9 | |
Record name | 4-[2-(Dimethylamino)-2-oxoethoxy]benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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